molecular formula C5H11NO B1366375 3-Methoxypyrrolidine CAS No. 62848-20-8

3-Methoxypyrrolidine

Cat. No. B1366375
CAS RN: 62848-20-8
M. Wt: 101.15 g/mol
InChI Key: BWRWNUQAQPAYCK-UHFFFAOYSA-N
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Description

3-Methoxypyrrolidine is a chemical compound with the molecular formula C5H11NO . It is a derivative of pyrrolidine, a five-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of 3-Methoxypyrrolidine consists of a five-membered ring with one nitrogen atom and a methoxy group attached to it . The molecular weight of this compound is 101.15 g/mol .


Physical And Chemical Properties Analysis

3-Methoxypyrrolidine has a molecular weight of 101.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 1 .

Scientific Research Applications

Enantioselective Synthesis and Drug Development

3-Methoxypyrrolidine derivatives have been successfully employed in the enantioselective synthesis of complex molecules. For instance, certain derivatives were crucial in the total synthesis of the antitumor product (+)-pancratistatin and in converting a racemic route to tetrodotoxin into an enantioselective one. These processes are vital in drug development, allowing the creation of highly potent pharmaceuticals with specific functional properties (Cagide-Fagín et al., 2012).

Chemoenzymatic Synthesis for Antitumor Compounds

Chemoenzymatic synthesis involving 3-Methoxypyrrolidine has been shown to be an efficient route for the preparation of key intermediates for novel quinolone antitumor compounds. This method illustrates a pathway for the synthesis of 3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine, which is a crucial step for creating effective antitumor agents (Kamal et al., 2004).

Antifungal Agent Development

Pterolactam derivatives of 3-Methoxypyrrolidine have shown promising results as potential antifungal agents. Novel Mannich bases of amide derived from Pterolactam have demonstrated significant antifungal activities against various fungal strains, presenting a new direction in the development of biosourced fungicides (Dascălu et al., 2020).

Microfluidic Electrolysis for Routine Synthesis

The methoxylation of N-formylpyrrolidine, a derivative of 3-Methoxypyrrolidine, has been efficiently carried out in a microfluidic electrolysis cell. This approach is beneficial for routine laboratory synthesis, allowing high conversion rates and the production of significant quantities of the product in a controlled and efficient manner (Kuleshova et al., 2012).

Safety And Hazards

3-Methoxypyrrolidine is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray, and ensuring adequate ventilation .

Relevant Papers Several papers have been published on the synthesis and potential applications of 3-Methoxypyrrolidine and other pyrrolidine derivatives . These studies highlight the versatility of the pyrrolidine scaffold for the development of novel biologically active compounds .

properties

IUPAC Name

3-methoxypyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-7-5-2-3-6-4-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRWNUQAQPAYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463233
Record name 3-methoxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxypyrrolidine

CAS RN

62848-20-8
Record name 3-methoxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxypyrrolidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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